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Compound of Interest
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Compound Name: _
dimethylbenzene

Cat. No.: B3102285

An In-Depth Technical Guide to the Physicochemical Properties of 2-Fluoro-5-iodo-1,3-
dimethylbenzene

Abstract: This technical guide provides a comprehensive overview of the known and predicted
physical properties of 2-Fluoro-5-iodo-1,3-dimethylbenzene (CAS No. 1416549-07-9).
Designed for researchers, chemists, and professionals in drug development, this document
synthesizes available data with established analytical methodologies. It details not only the
property values but also the fundamental experimental protocols required for their empirical
validation, ensuring a robust and self-validating approach to characterization. The guide covers
essential physicochemical parameters, spectroscopic signatures for structural elucidation, and
the underlying principles of these measurements, offering a field-proven perspective on the
practical characterization of this valuable synthetic intermediate.

Introduction and Molecular Overview

2-Fluoro-5-iodo-1,3-dimethylbenzene is a halogenated aromatic compound with significant
potential as a building block in organic synthesis. Its trifunctional substitution pattern—featuring
a fluorine atom, an iodine atom, and two methyl groups on a benzene ring—offers multiple
reactive sites for creating complex molecular architectures. Such polysubstituted aromatic rings
are pivotal in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2]
The iodine atom, in particular, serves as an excellent leaving group or a site for cross-coupling
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reactions, while the fluorine atom can modulate electronic properties and metabolic stability in
bioactive molecules.

Understanding the physical properties of this compound is a critical prerequisite for its effective
use in synthesis, process development, and formulation. Accurate data on properties such as
melting point, boiling point, and solubility are essential for designing reaction conditions,
purification strategies, and ensuring safe handling and storage.

Table 1: Core Molecular and Physical Properties of 2-Fluoro-5-iodo-1,3-dimethylbenzene

Property Value Source
CAS Number 1416549-07-9 [3]
Molecular Formula CsHsFlI [3]
Molecular Weight 250.05 g/mol [3]
Boiling Point 227.3 £ 35.0 °C (Predicted) [3]
Density 1.686 + 0.06 g/cm3 (Predicted) [3]

Room temperature, sealed in
Storage [4]
dry, dark place

Note: The boiling point and density are predicted values. This guide provides detailed protocols
for their experimental determination.

Workflow for Comprehensive Physicochemical
Characterization

A systematic approach is crucial for the full characterization of a chemical entity. The following
workflow outlines the logical sequence of experiments to determine the key physical and
structural properties of 2-Fluoro-5-iodo-1,3-dimethylbenzene.
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Caption: Workflow for the characterization of 2-Fluoro-5-iodo-1,3-dimethylbenzene.

Experimental Protocols for Physical Property
Determination

The trustworthiness of chemical data hinges on the validity of the methods used to acquire it.
The following sections detail standard, self-validating protocols for determining the fundamental
physical properties of the title compound.

Determination of Melting Point via Differential Scanning
Calorimetry (DSC)

Expertise & Rationale: DSC is the gold-standard method for determining the melting point of a
pure crystalline solid. It measures the heat flow into a sample as a function of temperature. A
sharp endothermic peak indicates the melting transition. The onset temperature of this peak is
reported as the melting point, and the peak's sharpness is an excellent indicator of purity.

Step-by-Step Protocol:
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o Calibration: Calibrate the DSC instrument using high-purity standards (e.g., indium, tin) to
ensure temperature and heat flow accuracy.

o Sample Preparation: Accurately weigh 2-3 mg of 2-Fluoro-5-iodo-1,3-dimethylbenzene into
a standard aluminum DSC pan. Crimp the pan with a lid. Prepare an identical empty pan to
serve as a reference.

 Instrument Setup: Place the sample and reference pans into the DSC cell.
e Thermal Program:

o Equilibrate the cell at a temperature at least 25°C below the expected melting point (e.qg.,
25°C).

o Ramp the temperature at a controlled rate (e.g., 5-10 °C/min) through the melting
transition to a temperature at least 25°C above the completion of the melt.

o Use a nitrogen purge gas (50 mL/min) to maintain an inert atmosphere.

o Data Analysis: Analyze the resulting thermogram. The melting point is determined from the
extrapolated onset of the melting endotherm.

Determination of Boiling Point via Distillation

Expertise & Rationale: The boiling point provides information on a substance's volatility. The
predicted value of 227.3°C suggests that standard atmospheric distillation is appropriate.[3]
This method identifies the temperature at which the vapor pressure of the liquid equals the
surrounding atmospheric pressure. For high-boiling-point liquids, vacuum distillation can be
used to prevent thermal decomposition, with the results extrapolated to atmospheric pressure
using a nomograph.

Step-by-Step Protocol:

o Apparatus Setup: Assemble a simple distillation apparatus using a round-bottom flask, a
distillation head with a thermometer, a condenser, and a receiving flask.

o Sample Charging: Place a small volume (e.g., 10 mL) of the compound and a few boiling
chips into the round-bottom flask.
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» Heating: Gently heat the flask using a heating mantle.

o Observation: Record the temperature at which a steady distillation rate is achieved and
vapor and liquid are in equilibrium. The thermometer bulb must be positioned just below the
side arm of the distillation head to accurately measure the temperature of the condensing
vapor.

o Pressure Correction: Record the ambient atmospheric pressure. If it deviates significantly
from 760 mmHg, apply a pressure correction to normalize the boiling point to standard

pressure.

Determination of Density via Pychometry

Expertise & Rationale: Density is a fundamental property useful for material identification and
calculating mass from a known volume. Pycnometry is a highly accurate method that involves
determining the mass of a precise volume of the substance defined by the calibrated volume of
a pycnometer (a specific gravity bottle).

Step-by-Step Protocol:

e Pycnometer Calibration:

o

Thoroughly clean and dry a pycnometer of known volume (e.g., 5 mL).

[¢]

Weigh the empty, dry pycnometer (ma).

o

Fill the pycnometer with deionized water of a known temperature (e.g., 25°C) and weigh it
(m2).

o

Calculate the exact volume of the pycnometer using the known density of water at that
temperature.

o Sample Measurement:
o Empty and thoroughly dry the calibrated pycnometer.

o Fill the pycnometer with 2-Fluoro-5-iodo-1,3-dimethylbenzene, ensuring it reaches the
same temperature as the water in the calibration step.

© 2025 BenchChem. All rights reserved. 5/10 Tech Support


https://www.benchchem.com/product/b3102285?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3102285?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

o Weigh the filled pycnometer (ms).

o Calculation: The density (p) of the sample at the measurement temperature is calculated as:
p_sample = (ms - m1) / V_pycnometer

Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques provide unambiguous confirmation of a molecule's structure. The
following sections describe the expected spectral features for 2-Fluoro-5-iodo-1,3-
dimethylbenzene based on its structure and data from analogous compounds.[5][6][7][8][9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Rationale: NMR is the most powerful tool for determining the carbon-hydrogen
framework of an organic molecule. For this compound, tH, 13C, and °F NMR will be particularly
informative.

Expected *H NMR Spectrum:

o Aromatic Protons: Two signals are expected in the aromatic region (~7.0-8.0 ppm). One
proton is situated between the two methyl groups, and the other is between the fluorine and
iodine atoms. Spin-spin coupling with the *°F nucleus will likely split the signal of the adjacent
proton into a doublet.

» Methyl Protons: A single, sharp signal integrating to 6 protons will appear in the upfield
region (~2.2-2.5 ppm), as the two methyl groups are chemically equivalent.

Expected 3C NMR Spectrum:
» Eight distinct signals are expected, corresponding to the eight carbon atoms in the molecule.

e The carbon atoms bonded to the electronegative fluorine and iodine will be significantly
shifted. The C-F bond will exhibit a large one-bond coupling constant (1J_CF), and smaller
two- and three-bond couplings may also be observed.

o Two signals will correspond to the aromatic carbons bearing the methyl groups, two for the
methyl carbons themselves, one for the C-F carbon, one for the C-I carbon, and two for the
remaining aromatic C-H carbons.
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Expected °F NMR Spectrum:

e Asingle resonance is expected, as there is only one fluorine atom in the molecule. Its
chemical shift will be characteristic of an aryl fluoride. This signal will be split by the adjacent
aromatic proton.

Infrared (IR) Spectroscopy

Expertise & Rationale: IR spectroscopy is used to identify the functional groups present in a
molecule by detecting the absorption of infrared radiation corresponding to specific vibrational
modes.

Expected IR Absorption Bands:

e C-H Stretching (Aromatic): Weak to medium bands above 3000 cm~1 (typically 3030-3080
cm~1).[6]

e C-H Stretching (Alkyl): Strong bands just below 3000 cm~? (typically 2850-2975 cm~1) from
the methyl groups.[6]

e C=C Stretching (Aromatic): Medium to weak bands in the 1450-1600 cm~! region.[10]
e C-F Stretching: A strong, characteristic band in the 1100-1300 cm~* region.
e C-l Stretching: A band in the far-infrared region, typically around 500-600 cm~1.

o Aromatic Substitution Pattern: Bending vibrations (out-of-plane) in the 700-900 cm~1 region
will be characteristic of the 1,2,3,5-tetrasubstituted pattern.

Mass Spectrometry (MS)

Expertise & Rationale: MS provides the molecular weight and fragmentation pattern of a
molecule, confirming its elemental composition and offering structural clues.

Expected Mass Spectrum (Electron lonization - EIl):

e Molecular lon (M*): A strong peak at m/z = 250, corresponding to the molecular weight of
CsHsFl.[3]
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 Isotope Pattern: The presence of iodine (3271 is 100% abundant) will result in a clean
molecular ion peak without significant M+1 or M+2 contributions from the halogen.

e Key Fragments:
o Loss of an iodine atom (M - 127) would give a fragment at m/z = 123.
o Loss of a methyl group (M - 15) would give a fragment at m/z = 235.

o Abenzylic cleavage could also result in the loss of a methyl radical.

Conclusion

2-Fluoro-5-iodo-1,3-dimethylbenzene is a synthetic intermediate with considerable utility in
modern organic chemistry. This guide has consolidated its known properties and, more
importantly, has provided a comprehensive framework of authoritative, step-by-step protocols
for the empirical determination and validation of its key physicochemical characteristics. By
adhering to these methodologies, researchers and drug development professionals can ensure
the generation of high-quality, reliable data, facilitating seamless integration of this compound
into complex synthetic workflows and accelerating the discovery process.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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